N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-ethylthiophene-2-sulfonamide
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Overview
Description
N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-ethylthiophene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of azepane, pyridazine, phenyl, thiophene, and sulfonamide groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-ethylthiophene-2-sulfonamide typically involves multi-step organic reactions The process begins with the preparation of the core structures, such as azepane and pyridazine derivatives, followed by their coupling with phenyl and thiophene groups
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance scalability and cost-effectiveness. This includes using high-throughput reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities while maintaining its chemical integrity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-ethylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. Additionally, the aromatic rings and heterocyclic groups can interact with cellular components, affecting cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
4,5-dihydro-6-[4-(1H-imidazo-1-yl)phenyl]-3(2H)-pyridazinone: Used as a positive inotropic agent for treating congestive heart failure.
Properties
Molecular Formula |
C22H26N4O2S2 |
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Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-5-ethylthiophene-2-sulfonamide |
InChI |
InChI=1S/C22H26N4O2S2/c1-2-19-11-14-22(29-19)30(27,28)25-18-9-7-17(8-10-18)20-12-13-21(24-23-20)26-15-5-3-4-6-16-26/h7-14,25H,2-6,15-16H2,1H3 |
InChI Key |
RWLJGGXRSJUSPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4 |
Origin of Product |
United States |
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